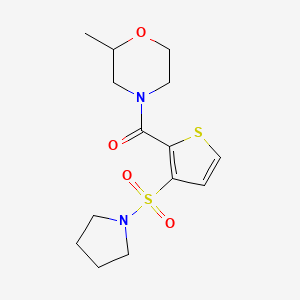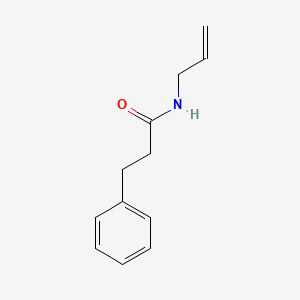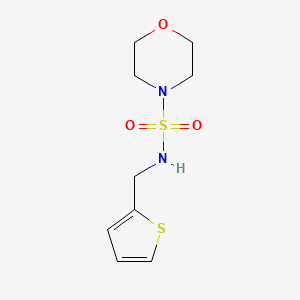
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone, commonly known as MPTM, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of MPTM is not well understood, and further studies are required to elucidate its mode of action. However, studies have suggested that MPTM may act as an inhibitor of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that MPTM has a significant effect on the biochemical and physiological processes of living organisms. MPTM has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, the exact mechanism by which MPTM exerts its effects on these processes is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MPTM in lab experiments is its high purity and stability, which makes it an ideal compound for use in various types of experiments. However, one of the limitations of using MPTM is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on MPTM. One of the primary areas of research is the elucidation of its mode of action, which will provide valuable insights into its potential use as a drug candidate. Further studies are also required to investigate the potential use of MPTM in the field of materials science, where it has shown promising results as a building block for the synthesis of novel materials. Additionally, studies are required to investigate the potential use of MPTM in the treatment of various diseases, including cancer, inflammation, and cognitive disorders.
Conclusion:
In conclusion, MPTM is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. The synthesis method of MPTM has been well-established, and it has been studied for its potential use as a drug candidate and as a building block for the synthesis of novel materials. However, further studies are required to elucidate its mode of action and investigate its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MPTM involves the reaction of 2-methylmorpholine with 3-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain MPTM in its pure form. The synthesis method has been well-established and has been used by several researchers to obtain MPTM for their studies.
Aplicaciones Científicas De Investigación
MPTM has been found to have potential applications in various fields of scientific research. One of the primary areas of application is in the field of medicinal chemistry, where MPTM has been studied for its potential use as a drug candidate for the treatment of various diseases. MPTM has also been studied for its potential use in the field of materials science, where it has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-11-10-15(7-8-20-11)14(17)13-12(4-9-21-13)22(18,19)16-5-2-3-6-16/h4,9,11H,2-3,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNQSLWQHHDPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)



![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)
